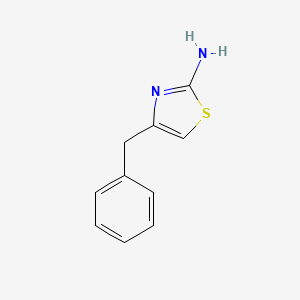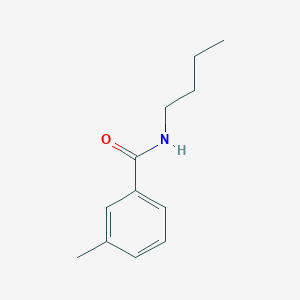
N-butyl-3-methylbenzamide
Descripción general
Descripción
N-butyl-3-methylbenzamide is an organic compound belonging to the amide class It is structurally characterized by a benzene ring substituted with a methyl group at the third position and an amide group bonded to a butyl chain
Mecanismo De Acción
Target of Action
N-butyl-3-methylbenzamide is a complex organic compound. Similar compounds, such as n-tert-butyl amides, are found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs are used to treat conditions like benign prostatic hyperplasia and HIV-associated central nervous system (CNS) disease .
Mode of Action
It’s worth noting that similar compounds undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, a free radical reaction occurs where a hydrogen atom is removed, forming a succinimidyl radical .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, including oxidative couplings . These reactions can lead to the synthesis of amides, which are essential structural units in organic compounds with applications in pharmaceuticals, agrochemicals, and polymers .
Pharmacokinetics
The molecular weight of this compound is 1912695 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting phosphodiesterase , a protein abundant only in brain tissue.
Action Environment
It’s worth noting that similar compounds, such as n,n-diethyl-3-methylbenzamide (deet), have been shown to serve as greener solvents in the synthesis of metal-organic frameworks . This suggests that environmental factors could potentially influence the action and efficacy of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-butyl-3-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.
Another method involves the direct amidation of 3-methylbenzoyl chloride with butylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to extraction and purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper(II) triflate can be employed to facilitate the reaction between 3-methylbenzonitrile and butylamine under solvent-free conditions at room temperature . This method offers advantages in terms of environmental sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: 3-methylbenzoic acid or its derivatives.
Reduction: Butylamine or butyl alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-butyl-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various medical conditions.
Industry: this compound is used in the production of specialty chemicals, polymers, and as a component in certain formulations.
Comparación Con Compuestos Similares
N-butyl-3-methylbenzamide can be compared with other similar compounds such as N,N-diethyl-3-methylbenzamide (DEET), which is widely known for its use as an insect repellent. While both compounds share a similar structural framework, this compound differs in its butyl substitution, which may confer unique properties and applications.
List of Similar Compounds
- N,N-diethyl-3-methylbenzamide (DEET)
- N-methyl-3-methylbenzamide
- N-ethyl-3-methylbenzamide
Propiedades
IUPAC Name |
N-butyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-8-13-12(14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDWJMPJVGIQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284030 | |
| Record name | N-butyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349403-62-9 | |
| Record name | N-butyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


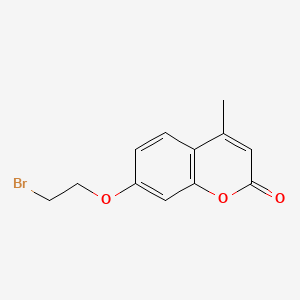
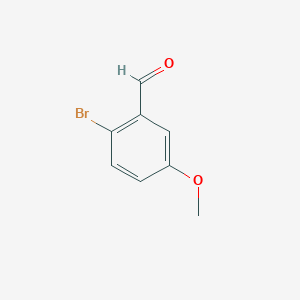

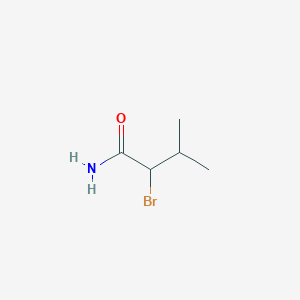
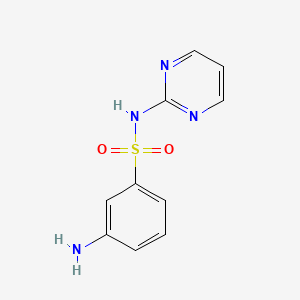


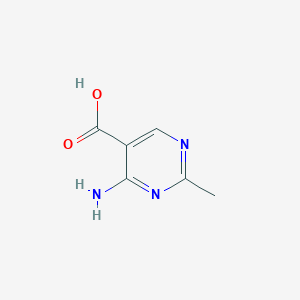
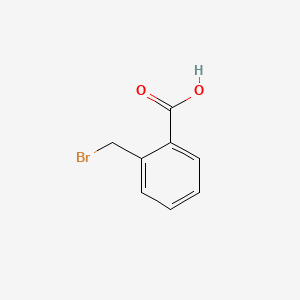

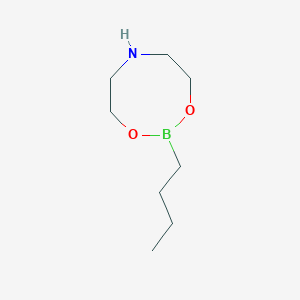
![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)

